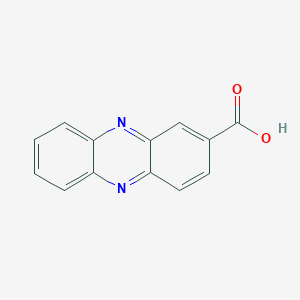

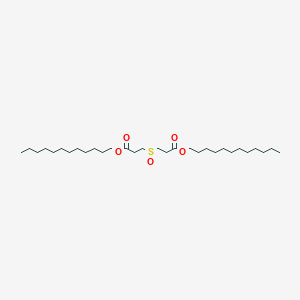

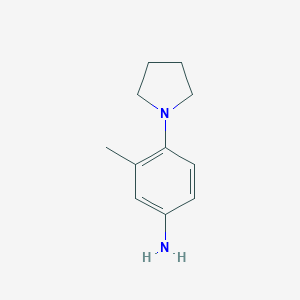

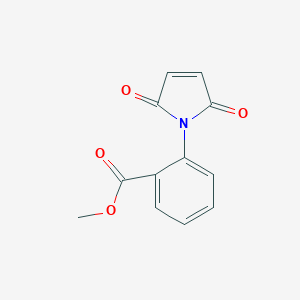

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

説明

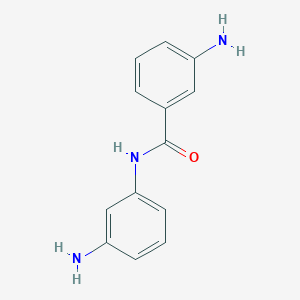

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound that features a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The pyrrole ring in this compound is substituted at the 2-position with a benzoate ester group and is further characterized by the presence of two ketone functionalities at the 2,5-positions within the pyrrole ring, making it a dioxo compound .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves the use of multifunctional reagents that can introduce various substituents onto the pyrrole ring. For instance, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate has been used to synthesize derivatives of pyrrole . Similarly, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted pyrroles can be achieved from reactions involving primary amines and compounds with benzotriazolyl groups . Although the specific synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using techniques such as X-ray diffraction, which provides information on the crystal structure, and spectroscopic methods like FT-IR, which can be used to identify functional groups . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can also be employed to predict structural parameters and vibrational frequencies . These methods would be applicable to analyze the molecular structure of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including nucleophilic and electrophilic substitutions . The presence of the dioxo functionality in the compound suggests that it could participate in reactions typical of carbonyl groups, such as condensation reactions or nucleophilic additions. Organotin(IV) complexes have been synthesized using a related pyrrole derivative, indicating the potential for coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and reactivity. The excess molar volumes of related compounds like 2-pyrrolidinone have been studied, indicating interactions with various solvents . The antimicrobial activity of some pyrrole derivatives has also been evaluated, showing potential biological applications . These studies provide a basis for understanding the properties of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, although specific data on this compound is not provided in the papers.

科学的研究の応用

Organotin(IV) Complexes

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has been utilized in the synthesis of Organotin(IV) complexes, which have applications in biological research. These complexes have been synthesized and characterized for their potential toxicological properties against various bacteria and fungi, contributing to the understanding of their biological activity (Shahid et al., 2005).

Synthesis of Heterocyclic Compounds

This compound plays a role in the synthesis of various heterocyclic compounds. For instance, it has been involved in reactions leading to the formation of complex structures like tetraazatricyclo[7.2.1.02,7]dodec-2(7)-ene carboxylates and hydroxy-1′,3′-dimethylspiro[pyrrole-2,5′-pyrrolo[2,3-d]pyrimidine] derivatives. These synthetic pathways contribute significantly to the field of organic chemistry and medicinal chemistry (Denislamova et al., 2011).

Synthesis of Benzoic Acid Esters

It is also used in the formation of benzoic acid esters. The reactions of alkyl 4-aminobenzoates with maleic anhydride produce alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines. These compounds have potential applications in pharmaceutical and chemical industries (Kolyamshin et al., 2007).

Development of Azagonanes

Another application involves the development of azagonanes. The reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with substituted 1-methyl-3,4-dihydroisoquinolines formed substituted benzo[f]pyrrolo[2,1-a]isoquinoline-9-spiro-2′-pyrroles. These compounds have potential applications in creating new molecular architectures for drug discovery and development (Bannikova et al., 2008).

Safety and Hazards

The safety information for “methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKOBRYDWGUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301614 | |

| Record name | methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

CAS RN |

19077-61-3 | |

| Record name | 19077-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。